1,3,5-tris(2-bromo-4-fluorophenyl)benzene
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Overview
Description
1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring
Preparation Methods
The synthesis of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3,5-Tris(2-bromo-4-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Tris(2-bromo-4-fluorophenyl)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs) for applications in gas storage, separation, and catalysis.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties.
Chemo-sensors: It serves as a building block for the development of chemo-sensors for detecting environmental and biological analytes.
Mechanism of Action
The mechanism of action of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene in its applications involves its ability to form stable, conjugated systems. The presence of bromine and fluorine atoms enhances its reactivity and allows for the formation of strong intermolecular interactions. These properties make it suitable for use in materials that require high stability and specific electronic characteristics.
Comparison with Similar Compounds
Similar compounds to 1,3,5-tris(2-bromo-4-fluorophenyl)benzene include:
1,3,5-Tris(4-bromophenyl)benzene: Used in the synthesis of COFs and PAFs.
1,3,5-Tris(bromomethyl)benzene: Utilized in the fabrication of proton exchange membranes for fuel cells.
1,3,5-Triphenylbenzene: Employed as a photoluminescent chemo-sensor platform.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C24H12Br3F3 |
---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
1,3,5-tris(2-bromo-4-fluorophenyl)benzene |
InChI |
InChI=1S/C24H12Br3F3/c25-22-10-16(28)1-4-19(22)13-7-14(20-5-2-17(29)11-23(20)26)9-15(8-13)21-6-3-18(30)12-24(21)27/h1-12H |
InChI Key |
IPRLFSDKHOEQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CC(=CC(=C2)C3=C(C=C(C=C3)F)Br)C4=C(C=C(C=C4)F)Br |
Origin of Product |
United States |
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